3-Methyl-2-(piperidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15866773
Molecular Formula: C22H29N3O2S
Molecular Weight: 399.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29N3O2S |
|---|---|
| Molecular Weight | 399.6 g/mol |
| IUPAC Name | 3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-piperidin-1-ylpyridine |
| Standard InChI | InChI=1S/C22H29N3O2S/c1-17-8-10-20(11-9-17)28(26,27)25-14-6-7-21(25)19-15-18(2)22(23-16-19)24-12-4-3-5-13-24/h8-11,15-16,21H,3-7,12-14H2,1-2H3 |
| Standard InChI Key | BZBOGKWLDRUPAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)N4CCCCC4 |
Introduction
3-Methyl-2-(piperidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound belonging to the class of nitrogen-containing heterocycles, specifically pyridine derivatives. This compound has garnered significant attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is not explicitly provided in the search results, but it is known to have a molecular weight of approximately 385.52 g/mol.
Key Features:
-
Molecular Structure: The compound features a pyridine ring substituted with both piperidine and tosylpyrrolidine groups, contributing to its unique chemical properties.
-
Synthesis: The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions and the use of specific reagents like tosyl chloride and bases such as triethylamine.
Synthesis of 3-Methyl-2-(piperidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
The synthesis of this compound involves several multi-step organic reactions. Key synthetic routes may include the use of commercially available pyridine derivatives as starting materials. The reaction conditions often require careful control of temperature and pressure, along with the use of solvents that facilitate solubility and reaction kinetics. Common reagents include tosyl chloride, bases like triethylamine, and solvents such as dichloromethane or acetonitrile.
Synthesis Steps:
-
Starting Material Preparation: Commercially available pyridine derivatives are used as starting materials.
-
Tosylation Reaction: The introduction of the tosyl group using tosyl chloride.
-
Piperidine and Pyrrolidine Introduction: The incorporation of piperidine and pyrrolidine moieties through nucleophilic substitution reactions.
-
Purification: Techniques such as chromatography are employed to achieve high purity of the final product.
Chemical Reactions:
-
Reduction: Using lithium aluminum hydride to reduce specific functional groups.
-
Hydrolysis: Aqueous acid/base conditions can lead to hydrolysis of certain bonds.
Potential Applications
This compound falls under the category of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. Potential applications include:
-
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity due to the presence of nitrogen-containing functional groups.
-
Pharmaceutical Research: It is primarily synthesized for research purposes in pharmaceutical applications, potentially contributing to drug development and therapeutic applications.
Potential Biological Activities:
Future Research Directions:
-
Biological Activity Studies: In-depth investigations into its biological activities, including potential neurological and analgesic effects.
-
Structural Modifications: Exploring structural modifications to enhance its pharmacological properties.
References:
- EvitaChem. (2025). 3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpiperidin-2-yl)pyridine.
- EvitaChem. (2025). 3-Methyl-2-(piperidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine.
- PMC. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume